Methyl 2-bromo-2-(thiophen-3-yl)acetate
Overview
Description
Methyl 2-bromo-2-(thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(thiophen-3-yl)acetate is a chemical compound that is often used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture, where it acts as a reagent to facilitate the formation of new chemical bonds .
Mode of Action
This compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the context, it is primarily used in the synthesis of more complex organic compounds . The products of these reactions can then participate in various biochemical pathways, depending on their structure and functional groups .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . The distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, water solubility, and reactivity .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and potential applications, from pharmaceuticals to materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of other substances that can coordinate to the palladium catalyst . Additionally, the stability of the compound can be affected by exposure to light, heat, or moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(thiophen-3-yl)acetate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-3-acetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Major Products Formed
Substitution: Various substituted thiophene derivatives
Oxidation: Thiophene sulfoxides and sulfones
Reduction: Thiophene alcohols
Scientific Research Applications
Methyl 2-bromo-2-(thiophen-3-yl)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(thiophen-2-yl)acetate
- Methyl 2-chloro-2-(thiophen-3-yl)acetate
- Methyl 2-bromo-2-(furan-3-yl)acetate
Uniqueness
Methyl 2-bromo-2-(thiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for the synthesis of specialized thiophene derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
methyl 2-bromo-2-thiophen-3-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPIKJMCKLABQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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